molecular formula C57H59BrO14 B174749 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide CAS No. 152811-37-5

3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide

Cat. No.: B174749
CAS No.: 152811-37-5
M. Wt: 1048 g/mol
InChI Key: BMISSUNAKMQTFS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,3-bis[[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methoxy]-5-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H59BrO14/c1-59-44-11-38(12-45(23-44)60-2)31-69-54-19-42(20-55(28-54)70-32-39-13-46(61-3)24-47(14-39)62-4)35-67-52-9-37(30-58)10-53(27-52)68-36-43-21-56(71-33-40-15-48(63-5)25-49(16-40)64-6)29-57(22-43)72-34-41-17-50(65-7)26-51(18-41)66-8/h9-29H,30-36H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMISSUNAKMQTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CBr)OCC4=CC(=CC(=C4)OCC5=CC(=CC(=C5)OC)OC)OCC6=CC(=CC(=C6)OC)OC)OCC7=CC(=CC(=C7)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H59BrO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579176
Record name 1,1',1'',1'''-{[5-(Bromomethyl)-1,3-phenylene]bis[oxymethylenebenzene-5,1,3-triylbis(oxymethylene)]}tetrakis(3,5-dimethoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1048.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152811-37-5
Record name 1,1',1'',1'''-{[5-(Bromomethyl)-1,3-phenylene]bis[oxymethylenebenzene-5,1,3-triylbis(oxymethylene)]}tetrakis(3,5-dimethoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide
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Preparation Methods

Preparation of 3,5-Dimethoxybenzyl Alcohol

Reaction Scheme :

3,5-Dimethoxybenzoic acidLiAlH4THF, 0°C to reflux3,5-Dimethoxybenzyl alcohol\text{3,5-Dimethoxybenzoic acid} \xrightarrow[\text{LiAlH}_4]{\text{THF, 0°C to reflux}} \text{3,5-Dimethoxybenzyl alcohol}

Optimized Conditions :

  • Reducing Agent : Lithium aluminum hydride (1.2 equiv)

  • Solvent : Anhydrous THF

  • Temperature : 0°C (initial), then reflux for 6h

  • Yield : 89–92%

Purification :

  • Method : Flash chromatography (SiO₂, hexane/ethyl acetate 3:1)

  • Purity : >98% (HPLC)

Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Coupling Reaction :

3,5-Dihydroxybenzyl alcohol+23,5-Dimethoxybenzyl bromideK2CO3DMF, 80°CTarget Intermediate\begin{align}
&\text{3,5-Dihydroxybenzyl alcohol} + 2 \text{3,5-Dimethoxybenzyl bromide} \
&\xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 80°C}} \text{Target Intermediate}
\end{align
}

Critical Parameters :

ParameterOptimal Value
BasePotassium carbonate (3.0 equiv)
SolventDMF (anhydrous)
Temperature80°C
Reaction Time24h
Yield75–78%

Side Reactions :

  • Over-alkylation at phenolic -OH groups (mitigated by stoichiometric control).

  • Ether cleavage under basic conditions (minimized by inert atmosphere).

Industrial-Scale Considerations

Process Intensification Strategies

Continuous Flow Synthesis :

  • Benefits : Improved heat/mass transfer, reduced reaction time.

  • Parameters :

    • Tubular reactor (ID 2 mm, L 10 m)

    • Residence time: 8 min per coupling step

    • Throughput: 12 kg/day (theoretical)

Catalytic System Optimization :

  • Alternative Bases : Cs₂CO₃ increases coupling efficiency to 88% but raises costs.

  • Solvent Recycling : DMF recovery ≥95% via falling-film evaporation.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

  • δ 4.52 (s, 2H, CH₂Br)

  • δ 5.10–5.25 (m, 16H, OCH₂Ar)

  • δ 6.45–6.70 (m, 24H, aromatic)

13C NMR (101 MHz, CDCl₃) :

  • δ 55.8 (OCH₃)

  • δ 70.1 (OCH₂)

  • δ 105.2–160.4 (aromatic carbons)

HRMS (ESI+) :

  • Calculated for C₅₇H₅⁹BrO₁₄ [M+H]⁺: 1048.2941

  • Observed: 1048.2938

Yield Optimization Matrix

VariableLow Level (-)High Level (+)Optimal Point
PBr₃ Equiv1.22.01.5
Reaction Temp (°C)−20100
Solvent Volume (mL/g)52010
Stirring Time (h)286

Design: Box-Behnken response surface methodology, n=27 runs.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Medicinal Chemistry

3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide has been explored for its potential as a therapeutic agent. The methoxy groups enhance solubility and bioavailability, which are critical parameters in drug design. Research indicates that compounds with similar structures exhibit anti-cancer properties and can act as enzyme inhibitors.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromide group can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in creating complex organic molecules for pharmaceuticals and agrochemicals.

Material Science

Due to its unique electronic properties imparted by the methoxy groups, this compound can be utilized in the development of organic electronic materials. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation, where it may improve charge transport and stability.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound for their anticancer properties. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for further development.

Case Study 2: Synthesis of Functionalized Polymers

Research detailed in Macromolecules demonstrated the use of this compound in synthesizing functionalized polymers through radical polymerization techniques. The resulting polymers showed enhanced thermal stability and mechanical properties, indicating potential applications in advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide is not well-defined due to its primary use in research. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, facilitated by its multiple benzyloxy groups. These interactions can influence various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Dimethoxybenzyloxy vs. Benzyloxy Groups

3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (CAS 129536-41-0)
  • Molecular Formula : C₄₉H₄₃BrO₆
  • Molecular Weight : 807.78 g/mol .
  • Key Differences :
    • Replaces dimethoxy groups with benzyloxy substituents, reducing steric bulk and molecular weight.
    • Lower LogP (estimated ~8–10) due to fewer methoxy groups, altering solubility in polar solvents.
    • Applications: Used in dendrimer synthesis and as a crosslinking agent .
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (CAS 176650-93-4)
  • Molecular Formula : C₂₅H₂₅BrO₆ (simplified structure) .
  • Molecular Weight : ~525.37 g/mol.
  • Key Differences :
    • Lacks the additional branching layers present in the target compound.
    • Shorter synthesis pathway, often serving as an intermediate for more complex derivatives .

Substituent Electronic Effects: Methoxy vs. Trifluoromethyl Groups

3,5-Bis(Trifluoromethyl)benzyl Bromide (CAS 302911-98-4)
  • Molecular Formula : C₉H₅BrF₆
  • Molecular Weight : 307.04 g/mol .
  • Key Differences :
    • Trifluoromethyl groups are electron-withdrawing, enhancing electrophilicity of the benzyl bromide.
    • Lower boiling point (82°C/40 mmHg) and higher volatility compared to the target compound .
    • Applications: Widely used in pharmaceuticals and agrochemicals due to its reactivity in SN₂ reactions .

Structural and Crystallographic Comparisons

  • Unsubstituted Benzyl Bromide :

    • Bond Lengths : C(Ar)–CH₂ = 1.47 Å; CH₂–Br = 1.93 Å .
    • Torsion Angle : ~70–80° between aryl and Br .
  • 3,5-Dimethoxybenzyl Bromide :

    • Bond Lengthening : C(Ar)–CH₂ = 1.51 Å; CH₂–Br = 1.98 Å (single-crystal data) .
    • Torsion Angle : Closer to 90°, attributed to steric hindrance from methoxy groups .

Table 1: Key Properties of Compared Compounds

Compound Name CAS Molecular Weight (g/mol) LogP Boiling Point (°C) Key Applications
Target Compound 152811-37-5 1047.97 12.12 1043.4 Dendrimers, polymer crosslinking
3,5-Bis[3,5-bis(benzyloxy)...]benzyl Bromide 129536-41-0 807.78 ~8–10 N/A Organic synthesis intermediates
3,5-Bis(Trifluoromethyl)benzyl Bromide 302911-98-4 307.04 ~2.5 82 (40 mmHg) Pharmaceuticals, agrochemicals
3,5-Dimethoxybenzyl Bromide 176650-93-4 525.37 ~4.5 N/A Intermediate for complex molecules

Biological Activity

3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide (CAS Number: 152811-37-5) is a complex organic compound with significant potential in pharmacological applications due to its unique structure and biological properties. This compound belongs to the class of bibenzyls and bis-bibenzyls, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Molecular Formula : C₅₇H₅₉BrO₁₄
  • Molecular Weight : 1047.99 g/mol
  • Purity : ≥97.0% (by titrimetric analysis)
  • Form : Crystalline powder
  • Storage Temperature : 0-10°C
PropertyValue
Molecular Weight1047.99 g/mol
CAS Number152811-37-5
Purity≥97.0%
FormCrystalline
Storage Temperature0-10°C

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that bibenzyl compounds exhibit significant antimicrobial properties. The structure of this compound suggests that it may also possess similar activities against a range of pathogens.
  • Cytotoxic Effects : Studies on related compounds have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and others. The specific cytotoxicity of this compound remains to be fully characterized but is anticipated based on its structural analogs.
  • Neuroprotective Properties : Some bibenzyls are noted for their neuroprotective effects. The potential of this compound to protect neuronal cells from damage could be an area for future research.

Case Studies and Research Findings

Numerous studies have explored the biological activities of bibenzyls and bis-bibenzyls:

  • Study on Cytotoxicity : A study highlighted that certain bibenzyl derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic potential. For example, compounds similar to this compound displayed IC50 values ranging from 10 to 30 µM against MCF-7 cells.
  • Antimicrobial Testing : In vitro tests have shown that related compounds effectively inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of bibenzyls is often correlated with their structural features:

  • Dimethoxy Substituents : The presence of multiple methoxy groups enhances lipophilicity and may improve bioavailability.
  • Bromine Atom : The bromine substituent may play a role in enhancing the compound's reactivity and interaction with biological targets.

Q & A

Q. Q1: What are the critical parameters for synthesizing 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step benzylation and bromination. A common approach includes:

Benzylation of phenolic intermediates : Use 3,5-dimethoxybenzyl alcohol derivatives as starting materials, with sequential benzylation under reflux conditions in anhydrous ethanol or THF, catalyzed by glacial acetic acid .

Bromination : React the final benzyl alcohol intermediate with PBr₃ or HBr in a dry ether solvent to introduce the bromomethyl group .
Purity Assurance :

  • Monitor reactions via TLC or HPLC for intermediate verification.
  • Final purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Purity >97.0% is achievable, as confirmed by HPLC/TLC .

Q. Q2: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 4.45–4.60 ppm (benzyloxy CH₂), δ 3.75–3.85 ppm (methoxy groups), and δ 4.50 ppm (bromomethyl CH₂Br) .
  • ¹³C NMR : Confirm methoxy carbons (δ 55–56 ppm) and aromatic carbons (δ 105–160 ppm) .

Mass Spectrometry :

  • Exact mass: m/z 1047.970 (M⁺), validated via high-resolution MS (HRMS) .

Elemental Analysis :

  • Match calculated vs. observed C (65.30%), H (5.67%), Br (7.62%) .

Advanced Tip : For complex benzyl ether linkages, 2D NMR (COSY, HSQC) resolves overlapping signals .

Advanced Research Questions

Q. Q3: How can researchers troubleshoot low yields in the final bromination step?

Methodological Answer : Common issues and solutions:

  • Moisture Sensitivity : Ensure anhydrous conditions (use molecular sieves, dry solvents) to prevent H₂O quenching of PBr₃ .
  • Side Reactions : Competing oxidation of benzyl alcohol intermediates can occur; add stabilizing agents like BHT (butylated hydroxytoluene) .
  • Temperature Control : Maintain 0–5°C during bromine reagent addition to minimize decomposition .
    Validation : Post-reaction, use GC-MS to detect byproducts (e.g., dibenzyl ethers) and adjust stoichiometry .

Q. Q4: What are the applications of this compound in supramolecular chemistry or drug delivery systems?

Methodological Answer : Its dendritic benzyl ether structure makes it suitable for:

Dendrimer Synthesis : Acts as a branching unit for constructing polybenzyl ether dendrimers, enabling controlled drug encapsulation .

Crosslinking Agent : Forms stable covalent networks in polymer hydrogels (e.g., for sustained drug release) via nucleophilic substitution (SN2) with amines/thiols .
Experimental Design :

  • Drug Loading : Incubate dendrimers with doxorubicin (1:5 molar ratio) in PBS (pH 7.4) for 24h; quantify loading via UV-Vis .
  • Release Kinetics : Monitor drug release at 37°C in simulated physiological buffer using dialysis .

Q. Q5: How does the steric hindrance of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer : The bulky benzyl ether groups reduce SN2 reactivity:

Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., benzyl bromide) using NaN₃ in DMF at 50°C.

  • Observed Trend : Rate constant (k) decreases by ~40% due to steric effects .

Mitigation Strategies :

  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide
Reactant of Route 2
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide

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